N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(21,12-19-17(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-11,21H,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEYLMGPPNSZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones or aldehydes with suitable reagents.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkylating agents.
Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate compound with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-yl alcohol derivatives .
Scientific Research Applications
Research indicates that N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that compounds containing benzofuran structures can inhibit the growth of various microorganisms. For instance, derivatives of benzofuran have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vivo assays have shown that benzofuran derivatives can effectively reduce inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory disorders .
- Anticancer Potential : this compound has been investigated for its role as a histone deacetylase inhibitor, which is crucial in cancer therapy. Its ability to induce apoptosis in tumor cells marks it as a candidate for further development in oncology .
Case Study 1: Antimicrobial Activity
A study conducted on various benzofuran derivatives, including this compound, revealed that certain modifications could enhance their antimicrobial efficacy. The most active compounds were found to have minimal inhibitory concentrations comparable to established antibiotics .
Case Study 2: Anti-inflammatory Evaluation
In a controlled experiment assessing the anti-inflammatory effects of novel benzofuran derivatives, this compound exhibited significant reduction in paw edema in rat models. This suggests its potential utility in treating inflammatory diseases .
Case Study 3: Anticancer Research
Research published in molecular cancer therapy highlighted the effectiveness of this compound as an HDAC inhibitor. The compound showed promising results in reducing tumor growth in xenograft models, indicating its potential role in cancer treatment strategies .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Features
The compound’s uniqueness lies in its hybrid structure:
- 2-Hydroxypropyl linker : Enhances solubility and stereochemical complexity.
- Benzamide terminus : Provides hydrogen-bonding capacity and metabolic stability.
Comparative Analysis with Key Analogs
(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-Hydroxypropyl)Benzamide (Patent EP 4 219 465 A2)
- Core Structure: Replaces benzofuran with dihydroisoquinoline, a nitrogen-containing heterocycle.
- Functional Groups : Retains the 2-hydroxypropyl linker and benzamide group.
- Synthesis : Prepared via DCM-mediated reaction with 2-(4-bromophenyl)acetic acid, requiring TLC monitoring.
- Implications: Dihydroisoquinoline may improve CNS penetration due to increased lipophilicity compared to benzofuran.
1-(1-Benzofuran-2-yl)-N-Methylpropan-2-Amine (DEA Report)
- Core Structure : Benzofuran with an N-methylpropan-2-amine side chain.
- Functional Groups : Lacks the benzamide and hydroxypropyl groups.
- Physical Properties : Pale yellow powder; UVmax undetermined.
Fluopyram (N-[2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Ethyl]-2-(Trifluoromethyl)Benzamide)
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The patent compound shares a similar synthetic route (DCM solvent, hydroxypropyl linker) with the target compound, suggesting feasible scalability.
- Pharmacological Potential: Benzofuran derivatives (e.g., DEA compound) are associated with CNS activity, while dihydroisoquinoline analogs may offer improved bioavailability.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide is a complex organic compound that has garnered attention for its potential therapeutic properties. The compound's unique structural features, including a benzofuran moiety and a hydroxypropyl group linked to a benzamide structure, contribute to its diverse biological activities.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This compound consists of:
- Benzofuran moiety : Known for various pharmacological applications.
- Hydroxypropyl group : Enhances chemical reactivity and interaction with biological targets.
- Benzamide structure : Contributes to the compound's overall stability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to significant biological effects. The benzofuran ring is particularly noteworthy for its ability to intercalate into DNA, potentially affecting gene expression and cellular functions .
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Neuroprotective Effects : Compounds containing benzofuran structures have been shown to possess neuroprotective properties, inhibiting critical events involved in neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Activity : The compound demonstrates antioxidant effects, which are vital in mitigating oxidative stress in cells. This activity can be beneficial in preventing neuronal damage and other oxidative stress-related conditions .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Its structural similarities to known anticancer agents highlight its potential in cancer therapy .
Research Findings and Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Neuroprotective Studies : A study synthesized various benzofuran derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity. Some derivatives showed comparable efficacy to established neuroprotectants like memantine .
- Anticancer Activity : Research on related benzamide compounds indicated significant inhibition of tumor cell proliferation in vitro, with specific focus on their mechanisms involving histone deacetylase (HDAC) inhibition, which is crucial for cancer treatment strategies .
- Antioxidant Properties : Studies have demonstrated that benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation, suggesting their role as effective antioxidants in cellular models .
Data Summary
Q & A
Q. Optimization Tips :
- Catalysts : Use palladium catalysts (e.g., Pd/C) for selective hydrogenation to avoid over-reduction of sensitive groups .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require rigorous drying to prevent hydrolysis .
- Temperature : Maintain 0–5°C during coupling steps to minimize side reactions .
Table 1 : Representative Reaction Yields Under Varied Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | H2SO4 | 80 | 68 |
| 2 | DCM | EDCl | 25 | 82 |
| 3 | DMF | Pd/C | 50 | 75 |
Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the benzofuran ring and hydroxypropyl linkage. Key signals include:
- Benzofuran C2 proton: δ 6.8–7.2 ppm (doublet, J = 2.1 Hz) .
- Hydroxypropyl -OH: δ 2.5–3.0 ppm (broad singlet) .
- Mass Spectrometry (HRMS) : Exact mass determination to distinguish from structural analogs (e.g., [M+H]+ calc. 354.1472) .
- HPLC-PDA : Purity assessment using C18 columns (ACN:H2O gradient); retention time ~12.3 min .
Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?
Answer: Contradictions often arise from assay variability or pharmacokinetic factors. Mitigation strategies include:
- Standardized Assays : Compare data using uniform protocols (e.g., CLSI guidelines for antimicrobial testing vs. NCI-60 for anticancer screening) .
- ADME Profiling : Evaluate bioavailability using cheminformatics tools (e.g., SwissADME) to assess if disparities stem from differential tissue penetration .
- Metabolite Analysis : Use LC-MS/MS to identify active/inactive metabolites that may influence observed bioactivity .
Table 2 : Bioactivity Data Across Studies
| Study | Activity (IC50/µM) | Assay Type | Cell Line/Strain |
|---|---|---|---|
| A | 12.4 (Anticancer) | MTT | MCF-7 |
| B | >50 (Antimicrobial) | Microdilution | E. coli |
Advanced: What structural modifications enhance the compound’s selectivity for specific molecular targets (e.g., kinases vs. microbial enzymes)?
Answer:
- Benzamide Substitution : Introducing electron-withdrawing groups (e.g., -CF3) at the benzamide para-position increases kinase inhibition (e.g., IC50 = 0.8 µM for EGFR) by enhancing π-π stacking .
- Hydroxypropyl Chain Length : Shortening the chain from C3 to C2 reduces off-target interactions with bacterial efflux pumps, improving antimicrobial specificity .
- Benzofuran Functionalization : Adding a nitro group at C5 enhances DNA intercalation, correlating with anticancer activity .
Advanced: How can computational methods predict the compound’s interaction with biological targets, and what limitations exist?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets like COX-2 or β-tubulin. Key interactions:
- Hydrogen bonding between the hydroxypropyl group and Thr513 (COX-2) .
- Hydrophobic contacts between benzofuran and Phe371 (β-tubulin) .
- Limitations :
Basic: What stability challenges arise during storage, and how can they be mitigated?
Answer:
- Hydrolysis : The amide bond is prone to cleavage in aqueous buffers (pH < 3 or > 10). Store lyophilized at -20°C .
- Oxidation : Benzofuran’s diene system oxidizes under light. Use amber vials and antioxidant additives (e.g., BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
